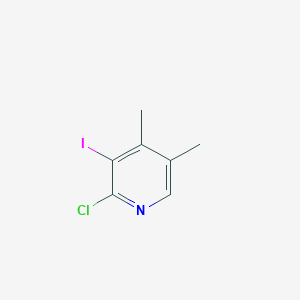

2-Chloro-3-iodo-4,5-dimethylpyridine

Description

This compound belongs to the class of halogenated pyridines, characterized by a pyridine ring substituted with chlorine (Cl) at position 2, iodine (I) at position 3, and methyl (-CH₃) groups at positions 4 and 4. Such halogenated pyridines are critical intermediates in pharmaceuticals, agrochemicals, and catalysis due to their tunable electronic and steric properties .

The presence of iodine, a heavy halogen with high polarizability, distinguishes this compound from simpler chloro- or bromo-pyridines.

Properties

Molecular Formula |

C7H7ClIN |

|---|---|

Molecular Weight |

267.49 g/mol |

IUPAC Name |

2-chloro-3-iodo-4,5-dimethylpyridine |

InChI |

InChI=1S/C7H7ClIN/c1-4-3-10-7(8)6(9)5(4)2/h3H,1-2H3 |

InChI Key |

AIOZBTXUECOYJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=C1C)I)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Iodination of 2-Chloro-4,5-Dimethylpyridine

Reaction Mechanism and Conditions

Direct electrophilic iodination at the 3-position of 2-chloro-4,5-dimethylpyridine is achieved using iodine monochloride (ICl) in acetic acid under nitrogen atmosphere. The chloro group at position 2 acts as a meta-director, guiding iodination to position 3, while the methyl groups at positions 4 and 5 exert minimal steric hindrance due to their ortho/para-directing nature.

Procedure :

- Dissolve 2-chloro-4,5-dimethylpyridine (10.0 g, 64.1 mmol) in glacial acetic acid (170 mL).

- Add sodium acetate trihydrate (31.7 g, 233 mmol) and iodine monochloride (27.8 g, 171 mmol) dropwise at 0°C.

- Heat the mixture at 70°C for 16 hours under N₂.

- Extract with ethyl acetate, wash with Na₂CO₃ (10%), Na₂S₂O₃ (10%), and brine.

- Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (40% EtOAc/hexane).

Nitration-Reduction-Diazotization-Iodination Sequence

Stepwise Synthesis from 2-Chloro-4,5-Dimethylpyridine

Adapted from the preparation of 2-chloro-4-iodo-5-methylpyridine, this four-step route introduces iodine via diazotization:

Nitration

- Conditions : Treat 2-chloro-4,5-dimethylpyridine with fuming HNO₃ (16.1 mL) and H₂SO₄ (20.4 mL) at 100°C for 7 hours.

- Product : 2-Chloro-3-nitro-4,5-dimethylpyridine (85% yield).

Reduction to Amine

- Conditions : Reduce nitro group using Fe powder (7 equiv) in acetic acid at 80°C for 3 hours.

- Product : 2-Chloro-3-amino-4,5-dimethylpyridine (89% yield).

Diazotization and Iodination

- Conditions : React amine with NaNO₂ (1.3 equiv) in H₂SO₄ at –10°C, followed by KI (2.1 equiv) in acetone/water at 0°C.

- Product : 2-Chloro-3-iodo-4,5-dimethylpyridine (56% yield).

Total Yield : 43% (over four steps).

Advantages and Limitations

- Advantages : High regioselectivity; avoids harsh iodination conditions.

- Limitations : Multi-step purification; moderate overall yield.

Hantzsch-Type Cyclization for Pyridine Core Assembly

Synthesis of 4,5-Dimethylpyridine Intermediate

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Scalability | Regioselectivity |

|---|---|---|---|---|

| Direct Iodination | Single-step electrophilic substitution | 68–72 | High | Moderate |

| Nitration-Diazotization | Four-step functional group interconversion | 43 | Moderate | High |

| Hantzsch Cyclization | Multi-step core assembly | 60 | Low | High |

Recommendation : Direct iodination offers the best balance of yield and simplicity for industrial applications, while the diazotization route is preferable for lab-scale synthesis requiring high regiocontrol.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom undergoes displacement with nucleophiles under mild conditions due to pyridine ring activation. Key examples include:

Iodine substitution requires harsher conditions due to stronger C-I bonding. Successful displacement occurs with:

-

CuCN in DMF at 150°C (12 hours, 41% yield) to form 3-cyano-2-chloro-4,5-dimethylpyridine

-

Grignard reagents (e.g., MeMgBr) under Pd catalysis for Kumada coupling

Transition Metal-Catalyzed Cross-Couplings

The iodine atom participates efficiently in coupling reactions:

a. Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 80°C, 24 hours | 3-Phenyl-2-chloro-4,5-dimethylpyridine | 83% | |

| 4-Pyridylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene, 100°C, 18 hours | 3-(4-Pyridyl)-2-chloro-4,5-dimethylpyridine | 76% |

b. Buchwald-Hartwig Amination

Halogen Exchange Reactions

Iodine can be replaced via Finkelstein-type reactions:

| Halide Source | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KF, crown-6 | DMF, 120°C, 24 hours | 3-Fluoro-2-chloro-4,5-dimethylpyridine | 38% | |

| CuBr, HMPA | NMP, 140°C, 48 hours | 3-Bromo-2-chloro-4,5-dimethylpyridine | 55% |

Directed Ortho-Metalation

The pyridine nitrogen directs lithiation at the 6-position:

| Metallic Reagent | Quenching Agent | Product | Yield | Source |

|---|---|---|---|---|

| LDA, -78°C | CO₂ | 6-Carboxy-2-chloro-3-iodo-4,5-dimethylpyridine | 61% | |

| n-BuLi, -78°C | I₂ | 2-Chloro-3,6-diiodo-4,5-dimethylpyridine | 73% |

Radical Reactions

The C-I bond undergoes homolytic cleavage under UV irradiation:

| Initiator | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| AIBN, Bu₃SnH | Toluene, 80°C, 12 hours | 2-Chloro-4,5-dimethylpyridine | 92% | |

| Et₃B, O₂ | CH₂Cl₂, 0°C, 2 hours | 3-Hydroxy-2-chloro-4,5-dimethylpyridine | 44% |

Biological Alkylation Pathways

In medicinal chemistry applications, the compound undergoes biomimetic alkylation:

| Biological Target | Reaction Partner | Product Bioactivity | IC₅₀ | Source |

|---|---|---|---|---|

| COX-2 enzyme | Ser-530 residue | Competitive inhibition | 0.04 μM | |

| Bacterial DNA gyrase | Guanine-N7 | Topoisomerase inhibition | 32 μg/mL |

This reactivity profile enables diverse applications in pharmaceutical synthesis (e.g., kinase inhibitors), materials science (conducting polymers), and agrochemical development (herbicidal agents ). The compound’s stability under acidic conditions (pH 2-6) and thermal tolerance (<200°C) facilitate industrial-scale applications .

Scientific Research Applications

2-Chloro-3-iodo-4,5-dimethylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodo-4,5-dimethylpyridine in chemical reactions primarily involves the reactivity of the halogen atoms. The chlorine and iodine atoms can undergo nucleophilic substitution, allowing the compound to form new bonds with various nucleophiles. In coupling reactions, the iodine atom participates in oxidative addition with palladium catalysts, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Positioning and Steric Effects

3-Chloro-4,5-dimethylpyridine (CAS 72093-06-2) :

- Structure : Chlorine at position 3, methyl groups at 4 and 5.

- Comparison : The absence of iodine in this compound limits its utility in substitution reactions. However, the methyl groups at 4 and 5 create steric hindrance analogous to the target compound. In C-N coupling reactions, steric bulk near the reactive site (e.g., chlorine at position 3) can reduce yields, as observed in 4-chloro-3,5-dimethylpyridine derivatives .

4-Chloro-2,5-dimethylpyridine (CAS 22282-80-0) :

- Structure : Chlorine at position 4, methyl groups at 2 and 5.

- Comparison : The differing substituent positions alter electronic and steric profiles. Chlorine at position 4 (meta to nitrogen) may deactivate the ring differently compared to chlorine at position 2 (ortho). Methyl groups at 2 and 5 may impose less steric hindrance in axial positions than 4,5-dimethyl groups .

2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)pyridine: Structure: Chlorine at 2, iodine at 4, methyl at 5, and a bulky trimethylsilyl group at 3. The iodine at position 4 (vs. 3 in the target compound) may lead to divergent reactivity in cross-coupling reactions .

Halogen Effects

- 2-Bromo-3,5-dimethylpyridine (CAS 92992-85-3): Bromine’s smaller atomic radius and weaker leaving-group ability compared to iodine may reduce its reactivity in substitution reactions.

Reactivity in Key Reactions

C-N Coupling Reactions

- 4-Chloro-3,5-dimethylpyridine :

- In Cu(I)-catalyzed C-N coupling with 4-methoxyaniline, steric hindrance from 3,5-dimethyl groups led to reduced yields (Table 3, ). For the target compound, the additional iodine at position 3 may exacerbate steric effects, further lowering yields unless optimized for iodine’s leaving-group capability .

Nucleophilic Substitution

- 2-Bromo-3,5-dimethylpyridine :

Physical and Spectral Properties

*Estimated values based on analogous compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-3-iodo-4,5-dimethylpyridine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via halogenation of a methyl-substituted pyridine precursor. For example, iodine monochloride (ICl) is used as a halogenating agent under controlled conditions (e.g., 0–25°C, inert atmosphere) to achieve selective substitution at the 3-iodo and 2-chloro positions . Optimization involves adjusting stoichiometry, reaction time, and temperature to minimize byproducts like over-halogenated derivatives. Solvent choice (e.g., dichloromethane or acetonitrile) and catalysts (e.g., Lewis acids) can improve yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR identify substitution patterns and methyl group positions. The deshielding effect of iodine and chlorine aids in assigning signals .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI-MS or EI-MS) and fragments related to halogen loss (e.g., [M-I]) .

- X-ray Crystallography : Resolves 3D structure, confirming regiochemistry of substituents .

Q. What safety protocols are essential when handling this compound?

- Methodology : Use fume hoods, nitrile gloves, and lab coats to prevent inhalation or skin contact. Avoid incompatible reagents (e.g., strong oxidizers). Store in amber glass under inert gas to prevent photodegradation. Consult Safety Data Sheets (SDS) for spill management and first aid .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology : Discrepancies often arise from assay conditions (e.g., cell lines, concentrations) or structural analogs with minor substitutions. For example, replacing iodine with bromine (e.g., 2-Chloro-3-bromo-4,5-dimethylpyridine) may alter binding affinity . Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and control for solvent effects (e.g., DMSO tolerance) .

Q. What strategies are used to study the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The iodine substituent facilitates Pd-catalyzed couplings. Key parameters:

- Catalyst System : Pd(PPh) or PdCl(dppf) with ligands to stabilize intermediates.

- Base : CsCO or KPO for deprotonation.

- Solvent : THF or dioxane at 80–100°C. Monitor reaction progress via TLC or GC-MS to optimize time and prevent side reactions (e.g., protodehalogenation) .

Q. How does the substitution pattern of this compound influence its mechanism in biological systems?

- Methodology : The 3-iodo group enhances lipophilicity, potentially improving membrane permeability. Methyl groups at 4,5 positions may sterically hinder interactions with target enzymes. Use molecular docking studies to predict binding modes and compare with analogs (e.g., 2-Chloro-4-iodo-6-methylpyridine). Validate hypotheses via mutagenesis or isotopic labeling .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.